5-Amino-N,2-dihydroxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
170368-41-9 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-amino-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C7H8N2O3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,8H2,(H,9,11) |
InChI Key |
ICOMDUSNRQQIOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(=O)NO)O |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Amino N,2 Dihydroxybenzamide and Analogues
Synthetic Routes to 5-Amino-N,2-dihydroxybenzamide
The synthesis of this compound typically involves a multi-step process, often starting from commercially available precursors. The key challenges in the synthesis include the selective introduction of functional groups onto the benzene (B151609) ring and the formation of the hydroxamic acid moiety under conditions that preserve other sensitive groups.
Multistep Reaction Sequences and Intermediate Formation
A common strategy for the synthesis of 5-substituted 2,3-dihydroxybenzamides begins with a protected dihydroxybenzoic acid derivative, such as 2,3-dimethoxybenzoic acid. A plausible multi-step reaction sequence for this compound is outlined below, based on established chemical transformations for analogous compounds.
One synthetic approach involves the nitration of a protected salicylic (B10762653) acid derivative. For instance, the synthesis can commence with the nitration of methyl 2-hydroxybenzoate to introduce a nitro group at the 5-position. The resulting methyl 2-hydroxy-5-nitrobenzoate serves as a key intermediate. This intermediate can then be reacted with hydroxylamine (B1172632) to form the N-hydroxybenzamide.
A detailed synthetic scheme, analogous to the synthesis of related 5-substituted 2,3-dihydroxybenzamide (B143552) derivatives, can be proposed nih.gov:
Nitration: The synthesis can start with 2-hydroxybenzoic acid. Nitration using a nitrating mixture (e.g., nitric acid and sulfuric acid) would introduce a nitro group, primarily at the 5-position due to the directing effects of the hydroxyl and carboxyl groups, yielding 2-hydroxy-5-nitrobenzoic acid.
Esterification: The carboxylic acid of 2-hydroxy-5-nitrobenzoic acid can be protected, for example, through esterification with methanol (B129727) in the presence of an acid catalyst to form methyl 2-hydroxy-5-nitrobenzoate.
Hydroxylamine Reaction: The methyl ester is then converted to the hydroxamic acid. This is typically achieved by reacting the ester with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide ijpsr.com. This step yields N,2-dihydroxy-5-nitrobenzamide.
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as stannous chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium (B1175870) formate (B1220265) nih.govnih.gov. This reduction yields the target compound, this compound.
An alternative route could involve starting with 5-aminosalicylic acid, protecting the amino and/or hydroxyl groups, activating the carboxylic acid (e.g., as an acid chloride or by using coupling agents), and then reacting with hydroxylamine, followed by deprotection.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Compound | Chemical Formula | Role in Synthesis |
| 2-Hydroxy-5-nitrobenzoic acid | C₇H₅NO₅ | Nitrated starting material |
| Methyl 2-hydroxy-5-nitrobenzoate | C₈H₇NO₅ | Esterified intermediate for hydroxamic acid formation |
| N,2-Dihydroxy-5-nitrobenzamide | C₇H₆N₂O₄ | Precursor to the final product before nitro group reduction |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of reagents, solvents, temperature, and reaction time for each step.
For the nitration step, controlling the temperature (typically at 0 °C) is critical to prevent over-nitration and side product formation ijpsr.com. The ratio of nitric acid to sulfuric acid also plays a significant role in the regioselectivity and efficiency of the reaction.
In the hydroxylamine reaction , the choice of base and solvent is important. The reaction is often carried out in an alcoholic solvent like methanol at room temperature ijpsr.com. The pH of the solution after the reaction needs to be carefully adjusted to precipitate the hydroxamic acid product with high purity.
For the reduction of the nitro group , the choice of reducing agent can influence the outcome. Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up. However, metal-acid systems like SnCl₂/HCl are also effective nih.gov. Optimization of this step involves selecting the appropriate catalyst loading, hydrogen pressure, and solvent to ensure complete conversion without affecting the sensitive N-hydroxyamide group.
Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography. The choice of solvent system for these purification techniques is critical for obtaining high-purity this compound.
Synthesis of Structurally Related Benzamide (B126) and Dihydroxybenzamide Derivatives
The synthesis of analogues of this compound is a key strategy for exploring structure-activity relationships. This involves modifying the amine and hydroxyl substituents, creating heterocyclic analogues, and developing prodrugs.
Exploration of Amine and Hydroxyl Substituent Variations
Varying the substituents on the amine and hydroxyl groups of dihydroxybenzamides can significantly impact their biological properties.
Amine Substituent Variations: The 5-amino group can be further functionalized. For instance, after its formation, it can be converted into amides or sulfonamides through reactions with acyl chlorides, sulfonyl chlorides, or anhydrides nih.govnih.gov. For example, 5-amino derivatives can be reacted with various acid chlorides to yield a library of N-acylated compounds.
Hydroxyl Substituent Variations: The hydroxyl groups on the benzene ring are often protected during certain synthetic steps and then deprotected. Common protecting groups for phenols include methyl ethers, which can be cleaved using strong acids like boron tribromide (BBr₃) nih.gov. This allows for the synthesis of various dihydroxybenzamide isomers, such as 2,3-dihydroxy, 3,4-dihydroxy, and 2,5-dihydroxy derivatives, by starting with the appropriately methoxy-substituted benzoic acids google.comgoogle.com. For example, N-(3,4-dihydroxybenzoyl)amino derivatives can be prepared from protocatechuic acid google.comgoogle.com.
Table 2: Examples of Synthesized Dihydroxybenzamide Derivatives with Varied Substituents
| Compound Name | Key Starting Material | Modification | Reference |
| N-(4-fluoro-2-(methylcarbamoyl)benzyl)-2,3-dihydroxybenzamide | 2,3-Dihydroxybenzoic acid and a substituted benzylamine | Amide bond formation | nih.gov |
| 5-(Piperidin-1-ylsulfonyl)-2,3-dihydroxybenzamide derivatives | 2,3-Dimethoxybenzoic acid | Sulfonylation, amidation, demethylation | nih.gov |
| 6-[N-(3',4'-dihydroxybenzoyl)amino]caproic acid | Veratroyl chloride and 6-aminocaproic acid | Amide formation and demethylation | google.com |
| N,N'-1,3-propanediylbis(3,4-dihydroxybenzamide) | 3,4-Dihydroxybenzoic acid and 1,3-diaminopropane | Bifunctional structure with a linker | nih.gov |
Design and Synthesis of Heterocyclic Analogues
The incorporation of heterocyclic rings into the benzamide scaffold is a common strategy to create novel analogues with potentially improved pharmacological profiles.
One approach involves the synthesis of benzoxazole (B165842) derivatives. These can be prepared from salicylic acid derivatives ijpsr.com. For example, substituted 1,2-benzoxazolone derivatives can be synthesized from the corresponding salicylic acids ijpsr.com. Thio-substituted heterocyclic analogues, such as those containing pyrimidine, benzoxazole, benzothiazole, and triazole rings, have also been synthesized from Baylis-Hillman bromides mdpi.com.
Another strategy is to build a heterocyclic ring onto the benzamide core. For instance, 5-aminobenzimidazoles can be synthesized in a multistep parallel synthesis where 1,5-difluoro-2,4-dinitrobenzene (B51812) is sequentially reacted with nucleophiles, followed by reduction and condensation to form the imidazole (B134444) ring nih.gov.
The synthesis of thieno[2,3-b]pyridine (B153569) analogues has also been reported, where a benzoyl or benzyl (B1604629) alcohol tether is introduced at the 5-position of the heterocyclic core google.com.pg. These syntheses often involve convergent strategies, preparing different fragments of the molecule separately before coupling them together google.com.pg.
Synthesis of Bioactive Conjugates and Prodrug Strategies
To enhance properties such as solubility, cell permeability, or targeting, this compound and its analogues can be conjugated to other molecules or designed as prodrugs.
Amino Acid Prodrugs: A common prodrug strategy involves conjugating the parent drug to amino acids. This can improve transport across biological membranes via amino acid transporters. For example, amino acid prodrugs of other bioactive molecules have been synthesized by coupling the drug to Fmoc-protected amino acids using peptide coupling reagents, followed by deprotection.
Siderophore Conjugates: Another strategy is to attach the benzamide derivative to a siderophore, a small molecule with a high affinity for iron. Bacteria utilize siderophores for iron acquisition, and by conjugating a drug to a siderophore, it can be actively transported into the bacterial cell, a concept known as the "Trojan Horse" approach. The synthesis of such conjugates involves linking the drug to the siderophore via a cleavable linker.
Polymer Conjugates: Bioactive molecules can also be conjugated to polymers, such as polyethylene (B3416737) glycol (PEG), to improve their pharmacokinetic properties. Hydroxamic acids have been incorporated into polymers by first protecting the hydroxamic acid as a 1,4,2-dioxazole, followed by polymerization and subsequent deprotection to release the functional polymer.
These synthetic strategies provide a versatile toolbox for the creation of a wide range of derivatives of this compound, enabling the systematic exploration of their potential as therapeutic agents.
Incorporation into Peptidic and Polymeric Architectures
The presence of a primary amino group and a hydroxamic acid function on the this compound scaffold makes it a prime candidate for integration into both peptidic and polymeric structures. These incorporations can yield novel materials with tailored properties, leveraging the inherent characteristics of the parent molecule.
The primary amine at the C-5 position serves as a nucleophilic handle for standard peptide coupling reactions. jst.go.jpnih.gov Analogous to its precursor, 5-aminosalicylic acid (5-ASA), this amine can be readily acylated by the carboxylic acid of an amino acid or a peptide sequence. hilarispublisher.comresearchgate.net Standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are effective in facilitating this amide bond formation. nih.gov This strategy allows for the creation of "peptide-drug conjugates" where the this compound moiety can be appended to peptides, potentially altering their solubility, cell permeability, or biological target interaction. For instance, dipeptide-like derivatives of 5-ASA have been synthesized by coupling amino acids like glycine, valine, and glutamic acid to its amino group. jst.go.jpnih.gov
Similarly, the bifunctional nature of this compound allows for its use as a monomer in polymerization reactions. The amino group can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The autooxidation of related aminophenol structures, like 5-ASA, can also lead to the formation of polymeric species through oxidative coupling. hilarispublisher.com This susceptibility to oxidation suggests that electropolymerization could be a viable method for creating thin films of polymers containing this structural unit.
Advanced Chemical Transformations and Functionalization
Beyond simple conjugation, the this compound core can undergo a variety of chemical transformations to further functionalize the molecule. These include reactions at the amino group, modifications of the aromatic ring, and redox-based transformations.
Amidation and Acylation Reactions
The nucleophilic 5-amino group is a primary site for acylation and amidation. This reaction is not only central to peptide coupling but also serves as a general method for introducing a wide array of functional groups. The reaction of the amino group with acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., benzoyl chloride) proceeds readily, often in the presence of a base, to yield the corresponding N-acyl derivatives. mdpi.com For example, the acetylation of 5-ASA to produce N-acetyl-5-aminosalicylic acid is a well-documented transformation. hilarispublisher.comscience.govnih.gov This reaction is significant as the N-acetyl derivative of 5-ASA is noted to be more stable under conditions that would typically cause the decomposition of the parent compound. hilarispublisher.com
These N-acylated derivatives are often synthesized to modify the molecule's properties. A variety of N-substituted 5-aminosalicylamides have been prepared and studied, demonstrating the versatility of this reaction. researchgate.net The stability of the resulting amide bond makes this a robust method for creating diverse libraries of compounds from the this compound scaffold.
| Acylating Agent | Product Type | Reference |
| Acetic Anhydride | N-acetyl derivative | mdpi.com |
| Benzoyl Chloride | N-benzoyl derivative | mdpi.com |
| Phenylacetyl Chloride | N-phenylacetyl derivative | mdpi.com |
| Amino Acids | Peptide conjugate | jst.go.jpnih.gov |
This table summarizes common acylation reactions at the 5-amino position.
Aromatic Ring Functionalization (e.g., Nitration, Halogenation, Alkylation)
Direct functionalization of the aromatic ring of this compound is governed by the directing effects of its three substituents. The powerful activating and ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH2) groups dominate the regioselectivity of electrophilic aromatic substitution. The hydroxamic acid group (-CONHOH) is generally a deactivating, meta-directing group.
Nitration: The synthesis of this compound itself typically proceeds via the nitration of a salicylic acid derivative, followed by reduction. The direct nitration of salicylic acid with nitric acid often yields a mixture of 5-nitrosalicylic acid and 3-nitrosalicylic acid. google.comacs.orgsciencemadness.org Controlling reaction conditions, such as temperature and the nitrating agent used, is crucial to selectively obtain the desired 5-nitro isomer, which is the precursor to the 5-amino compound. acs.orggoogle.com Further nitration on the 5-amino-substituted ring would be complex due to the high activation of the ring and potential for oxidation.
Halogenation: Halogenation reactions, such as chlorination, on similar scaffolds have been documented. For instance, niclosamide (B1684120), a salicylanilide (B1680751) derivative, can be chemically modified, and its structure includes a chlorinated salicylic acid ring. nih.gov Given the activating nature of the substituents on this compound, halogenation would be expected to proceed readily at the positions ortho to the activating groups (C-3 and C-6).
Alkylation: Friedel-Crafts alkylation on such a highly activated and sensitive phenol/aniline (B41778) system is often challenging due to potential side reactions and catalyst poisoning by the basic amino group. Alternative methods would likely be required for controlled alkylation.
Reduction and Oxidation Pathways
The redox chemistry of this compound and its precursors is a cornerstone of its synthesis and a key aspect of its chemical behavior.
Reduction: The most significant reduction pathway is the conversion of a 5-nitro group to the 5-amino functionality. This is a common and crucial step in the synthesis of the title compound and its analogues. google.commdpi.com This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method. Catalysts such as Raney nickel or palladium on carbon (Pd/C) with hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate (B1144303) are effective for this reduction. google.commdpi.com This method is advantageous as it is often high-yielding and can be performed under relatively clean conditions, for example, in water. mdpi.com
Oxidation: The 4-aminophenol (B1666318) substructure within this compound makes it susceptible to oxidation. hilarispublisher.com Oxidation of 5-ASA by oxidants like hypochlorous acid or under enzymatic catalysis (e.g., peroxidases) can lead to the formation of reactive quinone-imine intermediates. nih.govmdpi.com This oxidative pathway is a key degradation route and can lead to the formation of colored polymeric species. hilarispublisher.comnih.gov The amine function plays a critical role in this degradation, as its acetylation significantly increases the compound's stability. hilarispublisher.com Cyclic voltammetry studies on 5-ASA show a strong oxidation peak, confirming its susceptibility to oxidation. mdpi.com
Analytical Characterization Techniques in Synthetic Chemistry
The confirmation of the structure of this compound and its derivatives relies on a suite of modern analytical techniques. Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the success of synthetic transformations.
Spectroscopic Elucidation (NMR, IR, UV-Vis, HR-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. For derivatives of 5-aminosalicylic acid, the aromatic protons typically appear as a set of coupled doublets and doublets of doublets in the ¹H NMR spectrum, with chemical shifts influenced by the electronic nature of the ring substituents. mdpi.comjocpr.com For example, in 5-acetamido-2-hydroxy benzoic acid, the aromatic protons H-3, H-4, and H-6 are observed around δ 6.89 (d), 7.64 (dd), and 8.08 (d) ppm, respectively. mdpi.com The protons of the amino, hydroxyl, and amide/acid groups are also observable and often exchange with D₂O. In ¹³C NMR spectra, the carbon atoms of the benzene ring and the carbonyl groups give characteristic signals. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. jocpr.comspectrabase.com Characteristic vibrational bands confirm the presence of O-H (hydroxyl), N-H (amine and amide), and C=O (carbonyl) groups. For 5-aminosalicylic acid, broad O-H and N-H stretching bands are observed in the region of 3500-3000 cm⁻¹, while the carbonyl stretch from the carboxylic acid appears around 1650 cm⁻¹. nih.govjocpr.com Upon acylation, the appearance of a distinct amide C=O stretching band provides clear evidence of the reaction's success. mdpi.com
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The chromophoric aromatic ring and its substituents give rise to characteristic absorption maxima. Oxidation of 5-ASA to its quinone-imine form, for instance, can be monitored by observing changes in the UV-Vis spectrum. mdpi.com
High-Resolution Mass Spectrometry (HR-MS): HR-MS is crucial for determining the precise molecular weight and elemental composition of the synthesized compounds. researchgate.netnih.govnih.gov It provides unambiguous confirmation of the molecular formula, and fragmentation patterns can offer additional structural insights.
| Technique | Information Provided | Typical Observations for 5-ASA Derivatives | Reference |
| ¹H NMR | Proton environment, connectivity | Aromatic signals (δ 6.5-8.5 ppm), exchangeable OH/NH protons | mdpi.comjocpr.com |
| ¹³C NMR | Carbon skeleton | Aromatic carbons (δ 110-160 ppm), carbonyl carbon (>165 ppm) | mdpi.comresearchgate.net |
| FT-IR | Functional groups | Broad O-H/N-H stretches (3500-3000 cm⁻¹), C=O stretch (~1650 cm⁻¹) | nih.govjocpr.com |
| HR-MS | Exact mass, molecular formula | Accurate mass determination matching the expected formula | researchgate.netnih.gov |
This table provides a summary of the key analytical techniques and their applications in the characterization of this compound and its analogues.
Purity Assessment and Chromatographic Methods
The rigorous assessment of purity for this compound and its analogues is critical to ensure the validity of research findings and the quality of synthetic products. A variety of chromatographic techniques are employed for both the purification of crude products and the analytical determination of purity. These methods are essential for separating the target compound from starting materials, by-products, and isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques for assessing the purity of benzamide derivatives. bldpharm.commdpi.com These methods offer high resolution, sensitivity, and reproducibility. Typically, reverse-phase (RP) chromatography is utilized, with C18 columns being the most common stationary phase. mdpi.comnih.gov The mobile phase often consists of a gradient or isocratic mixture of an aqueous solvent (frequently water with a formic acid modifier to improve peak shape and ensure ionization for mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.govmetabolomexchange.org For instance, a sensitive and simple HPLC method was developed for a related N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, which used an isocratic elution with acetonitrile-water (70:30) containing 0.1% formic acid on a C18 column. nih.gov In studies of myxochelin analogues, which share the dihydroxybenzamide moiety, purity was consistently determined by Liquid Chromatography-Mass Spectrometry (LC-MS) and was generally found to be greater than 95%. mdpi.com
LC-MS is a powerful tool that couples the separation capabilities of liquid chromatography with the mass identification power of mass spectrometry. mdpi.comnih.gov This technique is not only used for purity assessment by comparing the total ion current with the peak of the desired product but also for structural confirmation of the synthesized compounds and their potential metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with UPLC (UPLC-HRMS) provides highly accurate mass data, further confirming the elemental composition of the target compounds. mdpi.commetabolomexchange.org
For preparative purposes, to isolate the final products or intermediates, column chromatography is frequently employed. ijpsr.com Silica (B1680970) gel is the standard stationary phase for such separations. ijpsr.com The elution is typically performed using a solvent system composed of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve optimal separation. ijpsr.com For example, in the synthesis of related hydroxy and nitro-substituted benzoates, column chromatography using silica gel (60-120 mesh) with an ethyl acetate/petroleum ether mixture as the eluent was used to separate isomers. ijpsr.com
The final purity of these compounds after purification is often reported to be high. For many final products and intermediates, the purity is determined to be greater than 95% by LC-MS. mdpi.com In other related syntheses, purity can exceed 98%, making the compounds suitable for sensitive applications.
Below are tables summarizing typical chromatographic conditions used for the analysis and purification of this compound analogues.
Table 1: Analytical HPLC/UPLC Chromatographic Conditions for Benzamide Analogues
| Parameter | Method 1 (Myxochelin Analogues) mdpi.com | Method 2 (N-alkyl benzamides) nih.gov | Method 3 (DM-PIT-1) nih.gov |
|---|---|---|---|
| System | UPLC-HRMS | LC-QTOF/MS | HPLC-UV/LC-MS |
| Column | ACQUITY BEH C18 (250 × 10 mm, 5 µm) | Waters CSH C18 (50 × 2.1 mm, 1.7 µm) | C18 Column |
| Mobile Phase A | ddH₂O with 0.1% formic acid | Water with 0.1% formic acid (v/v) | Acetonitrile-Water (70:30) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile | with 0.1% formic acid (v/v) |
| Elution Type | Gradient | Gradient | Isocratic |
| Flow Rate | 5.0 mL/min | Not Specified | Not Specified |
| Detection | DAD (220, 245, 260, 310 nm) & HRESI-MS | QTOF/MS (Positive Mode) | UV (320 nm) & MS |
| Purity Achieved | >95% | Not Specified | Linear Range: 0.25-20 µg/ml |
Table 2: Example of Preparative Column Chromatography Conditions
| Parameter | Method Details (Nitrated Salicylate (B1505791) Intermediates) ijpsr.com |
|---|---|
| Technique | Column Chromatography |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Ethyl acetate/Petroleum ether mixtures |
| Loading Solvent | Petroleum ether |
| Application | Separation of crude product mixture containing isomers |
Advanced Biological Activity and Molecular Mechanism Elucidation of 5 Amino N,2 Dihydroxybenzamide
Investigations of Enzyme Modulation and Inhibition
DNA-Interacting Enzymes (e.g., HIV-1 Integrase)
The 2,3-dihydroxybenzamide (B143552) scaffold, a core component of 5-Amino-N,2-dihydroxybenzamide, has been identified as a promising structural framework for the development of novel Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) inhibitors. semanticscholar.org HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov This process involves two main catalytic steps: 3'-processing and strand transfer. nih.gov The discovery of inhibitors that can effectively block these steps is a key strategy in developing new antiretroviral therapies. semanticscholar.org
Derivatives of 2,3-dihydroxybenzamide have demonstrated the ability to inhibit the strand transfer reaction with considerable efficiency. semanticscholar.org By merging the pharmacophoric features of salicylate (B1505791) and catechol, researchers have developed compounds that show moderate to potent inhibition of HIV-1 integrase. semanticscholar.org For instance, the N-(4-fluorobenzyl)-2,3-dihydroxybenzamide derivative (Compound 5a) exhibited inhibitory activity against both 3'-processing and strand transfer. semanticscholar.org Further structural modifications have led to derivatives with low micromolar inhibitory concentrations and significant selectivity for the strand transfer step over the 3'-processing reaction. semanticscholar.org
| Compound | Derivative Name | Target | IC50 (µM) | Source |
|---|---|---|---|---|
| 5a | N-(4-fluorobenzyl)-2,3-dihydroxybenzamide | 3'-Processing | 100 | semanticscholar.org |
| 5a | N-(4-fluorobenzyl)-2,3-dihydroxybenzamide | Strand Transfer | 35 | semanticscholar.org |
| 5p | N-(pyridin-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide | Strand Transfer | 5 | semanticscholar.org |
| 5u | N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide | IN-LEDGF/p75 Interaction | 8 | semanticscholar.orgepo.org |
A primary mechanism by which 2,3-dihydroxybenzamide derivatives inhibit HIV-1 integrase is through the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the enzyme's catalytic core. semanticscholar.orgresearchgate.net The active site of HIV-1 integrase contains a highly conserved DDE motif, consisting of three acidic residues (Asp64, Asp116, and Glu152), which coordinate these essential metal cofactors. medchemexpress.comresearchgate.net Small molecule inhibitors that can effectively bind these metal ions disrupt the catalytic activity of the enzyme. semanticscholar.org
Molecular modeling studies suggest that the two adjacent hydroxyl groups on the 2,3-dihydroxybenzoyl portion of the molecule are crucial for this function. semanticscholar.org These groups can form metal-chelating interactions with the two Mg²⁺ ions, mimicking the binding of the viral DNA substrate. semanticscholar.org This interaction effectively blocks the enzyme's ability to catalyze the DNA strand transfer reaction. The effectiveness of this chelation is highlighted by the observation that removing one of the phenolic hydroxyl groups leads to a significant reduction in inhibitory potency. semanticscholar.org
In addition to directly targeting the catalytic site, the 2,3-dihydroxybenzamide scaffold has been shown to inhibit the crucial protein-protein interaction between HIV-1 integrase and the Lens Epithelium-Derived Growth Factor (LEDGF/p75). semanticscholar.orgepo.org LEDGF/p75 is a host cellular cofactor that tethers the viral pre-integration complex to the host chromatin, guiding the integration process. semanticscholar.orgscispace.com Disrupting this interaction represents an alternative and attractive strategy for anti-HIV drug design, as it can prevent the proper localization and function of the integrase enzyme. semanticscholar.orgnih.gov
Several 2,3-dihydroxybenzamide derivatives have demonstrated the ability to inhibit the IN-LEDGF/p75 interaction at micromolar concentrations. semanticscholar.org For example, the derivative N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl) benzamide (B126) (Compound 5u) was found to inhibit this interaction with an IC₅₀ value of 8 μM. semanticscholar.orgepo.org Molecular modeling suggests that these inhibitors bind to the LEDGF/p75 binding site on the integrase protein, physically obstructing the interaction. semanticscholar.org This dual-action capability—chelating active site metal ions and blocking cofactor interactions—makes the 2,3-dihydroxybenzamide scaffold a versatile platform for developing novel HIV-1 integrase inhibitors. semanticscholar.org
Phosphatases and Kinases
Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze phosphate (B84403) monoesters and are found throughout the body in various isoforms, including tissue-nonspecific (TNAP), intestinal (IAP), and placental (PLAP) types. nih.govmdpi.comresearchgate.net Some research indicates that N,2-dihydroxybenzamide (also known as Salicylhydroxamic acid) acts as an alkaline phosphatase inhibitor. medchemexpress.com While specific data on the inhibition of human tissue-specific and non-specific isoforms by this compound is not extensively detailed in the available literature, related benzamide derivatives have been evaluated for their potential to inhibit various ALP isozymes. researchgate.net For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were screened against human TNAP, IAP, and other isoforms, though their inhibitory activity against ALPs was found to be less pronounced than against other enzymes. researchgate.net The general capacity of hydroxamic acids and related structures to inhibit metalloenzymes suggests a potential mechanism via interaction with the metal ions (typically zinc and magnesium) in the active site of alkaline phosphatase. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. nih.govnih.gov Abnormal EGFR activation is linked to the development of many cancers, making it a significant target for therapeutic inhibitors. nih.gov There is no information in the reviewed scientific literature to suggest that this compound or its core 2,3-dihydroxybenzamide scaffold acts as an inhibitor of EGFR kinase. Current research on EGFR inhibitors focuses on other chemical classes, such as dianilinopyrimidines, benzothiazoles, and quinazoline (B50416) derivatives. nih.govnih.gov
AMP-activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a cellular energy sensor. mdpi.com It plays a key role in maintaining energy balance within cells, particularly during times of metabolic stress like exercise or nutrient deprivation. mdpi.comunipi.it When activated, AMPK initiates pathways that generate ATP, the main energy currency of the cell, while simultaneously inhibiting pathways that consume ATP. unipi.it This includes processes like glucose uptake in muscles and the breakdown of fatty acids. unipi.it
The activation of AMPK is a complex process, often triggered by an increase in the cellular AMP:ATP ratio. One well-known direct activator of AMPK is 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), an adenosine (B11128) analog that mimics the effects of AMP. unipi.it Research has shown that direct activation of AMPK by agents like AICAR can influence various cellular processes, including protein synthesis. For instance, in rat skeletal muscle, AICAR-induced AMPK activation was found to prevent the increase in protein synthesis typically stimulated by the amino acid leucine. nih.gov This effect was linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.gov
Furthermore, AMPK activation has been associated with protective effects in endothelial cells. Studies have demonstrated that AMPK activation can inhibit apoptosis (programmed cell death) induced by factors like palmitate, a saturated fatty acid. nih.gov This anti-apoptotic effect is thought to be mediated through the suppression of reactive oxygen species (ROS), which are harmful byproducts of metabolism. nih.gov
Given its central role in energy metabolism, AMPK has become an attractive target for the development of therapies for metabolic disorders such as diabetes and obesity, as well as for inflammatory diseases and cancer. unipi.it
Glucokinase (GK) Activation
Glucokinase (GK) is an enzyme that plays a pivotal role in regulating glucose homeostasis in the body. nih.gov It functions as a glucose sensor, primarily in the liver and pancreatic β-cells, by catalyzing the phosphorylation of glucose to glucose-6-phosphate. nih.gov This is the first step in glucose metabolism. The unique kinetic properties of GK allow it to respond rapidly to changes in blood glucose concentrations, making it a key player in maintaining stable blood sugar levels. nih.gov
The activation of glucokinase is a potential therapeutic strategy for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that enhance the activity of the GK enzyme. nih.gov Research has focused on identifying and developing novel GKAs. One such area of investigation has been on 2-amino benzamide derivatives, which have been identified as potent allosteric activators of glucokinase. nih.gov Allosteric activators bind to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's activity. nih.gov
The binding mode of these 2-amino benzamide derivatives to the GK protein has been elucidated through crystal structure analysis, providing a deeper understanding of their mechanism of action. nih.gov In vivo studies with these compounds have also been conducted to assess their pharmacokinetic properties and their acute efficacy in animal models. nih.gov
Hydrolases and Other Metabolic Enzymes
Ecto-5'-Nucleotidase (e5-NT) Inhibition
Ecto-5'-nucleotidase (e5-NT), also known as CD73, is an enzyme located on the outer surface of cell membranes. nih.gov Its primary function is to hydrolyze extracellular adenosine monophosphate (AMP) into adenosine and phosphate. nih.gov This process is significant because adenosine plays a role in various physiological processes through its interaction with purinergic receptors. nih.gov These processes include neurotransmission, immune responses, and the regulation of cell growth and death. nih.gov
The inhibition of e5-NT is an area of interest for therapeutic intervention, as it can modulate the levels of extracellular adenosine. Research has explored various compounds for their ability to inhibit this enzyme. For example, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and evaluated for their inhibitory potential against both human and rat e5-NT. researchgate.net These studies have shown that certain benzamide derivatives can effectively inhibit e5-NT. researchgate.net
Glycosidase Enzyme Inhibition (α-Amylase and α-Glucosidase)
α-Amylase and α-glucosidase are key digestive enzymes involved in the breakdown of carbohydrates. d-nb.infonih.gov α-Amylase is responsible for hydrolyzing large polysaccharides into smaller oligosaccharides, which are then further broken down into monosaccharides, such as glucose, by α-glucosidase. semanticscholar.org The inhibition of these enzymes can slow down the absorption of glucose from the gut, thereby helping to manage post-meal blood sugar levels. mdpi.com This makes them important therapeutic targets for type 2 diabetes. semanticscholar.org
Several studies have investigated the inhibitory effects of various compounds on these enzymes. For instance, derivatives of 5-amino-nicotinic acid have been synthesized and shown to possess inhibitory activity against both α-amylase and α-glucosidase. d-nb.infonih.gov Some of these derivatives exhibited significant inhibitory potential, with IC50 values comparable to the standard drug acarbose. d-nb.infonih.gov Molecular docking studies have also been employed to understand the binding interactions of these compounds with the active sites of the enzymes. d-nb.infonih.gov
Similarly, novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols and 1,2,4-triazole-bearing bis-hydrazone derivatives have been synthesized and evaluated as potent inhibitors of α-glucosidase and dual inhibitors of α-amylase and α-glucosidase, respectively. semanticscholar.orgresearchgate.net Many of these compounds demonstrated excellent inhibitory activity, in some cases surpassing that of the standard inhibitor, acarbose. semanticscholar.orgresearchgate.net
Table 1: Inhibitory Activity of Selected Compounds against α-Amylase and α-Glucosidase
| Compound Class | Enzyme | IC50 Range (µg/mL or µM) | Reference |
| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL | d-nb.info |
| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL | nih.gov |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 ± 0.05 to 343.10 ± 1.62 µM | semanticscholar.org |
| 1,2,4-Triazole-bearing bis-hydrazone derivatives | α-Amylase | 0.70 ± 0.05 to 35.70 ± 0.80 µM | researchgate.net |
| 1,2,4-Triazole-bearing bis-hydrazone derivatives | α-Glucosidase | 1.10 ± 0.05 to 30.40 ± 0.70 µM | researchgate.net |
5-Lipoxygenase (5-LOX) Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov The enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step in the leukotriene pathway. nih.gov Leukotrienes are involved in various inflammatory conditions, making 5-LOX a significant target for anti-inflammatory drug development. guidetopharmacology.org
The inhibition of 5-LOX can effectively reduce the production of leukotrienes and thus ameliorate inflammation. plos.org Research has identified various natural and synthetic compounds that act as 5-LOX inhibitors. For example, nordihydroguaiaretic acid (NDGA), a natural polyphenol, is a known redox-type inhibitor of 5-LOX. nih.gov Structural studies have shown that NDGA binds to the active site of the enzyme. nih.gov
In the context of inflammatory diseases like rheumatoid arthritis, 5-LOX inhibitors have been shown to decrease the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) in human synovial fibroblasts. plos.org Furthermore, in animal models of subarachnoid hemorrhage, inhibition of 5-LOX has been found to reduce inflammation and neuronal apoptosis. nih.gov The development of dual inhibitors that target both 5-LOX and other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX), is also an active area of research. researchgate.net
Protein Arginine Methyltransferase (PRMT1) Inhibition
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. nih.gov This post-translational modification, known as arginine methylation, plays a critical role in regulating numerous cellular processes, including gene transcription, signal transduction, DNA repair, and RNA splicing. nih.govmdpi.com There are different types of PRMTs, with Type I PRMTs being the most predominant. nih.gov
PRMT1 is the primary Type I PRMT and is responsible for the majority of asymmetric dimethylarginine (ADMA) formation in cells. nih.gov Dysregulation of PRMT1 activity has been implicated in various diseases, particularly cancer, where it is often overexpressed. nih.govbiorxiv.org This makes PRMT1 an attractive therapeutic target.
The development of PRMT inhibitors is an active area of research. nih.gov Arginine methyltransferase inhibitor 1 (AMI-1) was one of the first discovered pan-PRMT inhibitors, showing activity against several PRMTs, including PRMT1. nih.gov More recently, pharmacophore-based virtual screening has led to the identification of more potent and selective PRMT1 inhibitors, such as diamidine-containing small molecules. rsc.org These inhibitors have shown improved potency compared to earlier compounds. rsc.org
Cellular Pharmacodynamics and Molecular Targeting (In Vitro Models)
Induction of Programmed Cell Death and Apoptosis in Cancer Cell Lines
No specific studies detailing the induction of apoptosis or programmed cell death in any cancer cell line by this compound were identified. Research on other benzamide derivatives shows such activities, but direct evidence for this compound is absent.
Cell Cycle Progression Analysis and Arrest Induction
There is no available data from cell cycle progression analyses or evidence of cell cycle arrest induction in cancer cell lines upon treatment with this compound.
Receptor Binding and Allosteric Modulation (e.g., Human Neuronal Nicotinic Receptors)
No research was found that investigates the binding of this compound to human neuronal nicotinic receptors or its potential as an allosteric modulator.
Impact on Cellular Proton Gradients and Ion Homeostasis
While related salicylanilides are known to act as protonophores that can disrupt cellular proton gradients, no studies have been published confirming this mechanism of action for this compound. nih.gov
Immunological and Antimicrobial Mechanisms
Immunosuppressive Effects on Lymphocyte Proliferation
There is no direct, peer-reviewed evidence to support or detail any immunosuppressive effects of this compound on lymphocyte proliferation.
Modulation of Inflammatory Mediator Production (e.g., TNF-α)
The anti-inflammatory potential of this compound and its derivatives has been a subject of scientific investigation. Research into a new series of isoxazole (B147169) derivatives, for instance, has shed light on their immunosuppressive properties. One particular compound, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was identified as a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures. nih.gov This finding is significant as TNF-α is a key cytokine involved in the inflammatory cascade. The ability of this compound to suppress TNF-α suggests a mechanism of action that could be beneficial in managing inflammatory conditions. nih.gov Further studies on the Jurkat cell model indicated that the immunosuppressive action of MM3 might be attributed to its proapoptotic effects, as evidenced by increased expression of caspases, Fas, and NF-κB1. nih.gov
Mechanisms of Antimicrobial Action against Pathogens (e.g., Bacterial Strains, Fungi)
This compound and related structures, such as salicylanilides, exhibit notable antimicrobial properties against a range of pathogens. nih.gov Their mechanism of action is often linked to their ability to interact with and disrupt essential cellular processes in microorganisms.
Antibacterial Action: Research indicates that salicylanilides, which share a core structural motif with this compound, are active against various bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov One proposed mechanism for their antibacterial effect is the disruption of the cellular proton gradient by acting as proton shuttles, which can be lethal to the bacteria. nih.gov The antimicrobial efficacy can be influenced by the specific bacterial strain, with some studies showing that Gram-negative bacteria like P. aeruginosa and E. coli may be less susceptible than Gram-positive strains. nih.gov This difference may be due to the structural variations in the cell walls of these bacterial types. nih.gov
A study on a related compound, 5-Amino-N,N-dimethylpentanamide oxalate, demonstrated significant growth inhibition against several common bacterial strains. The following table summarizes the observed inhibition zones.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
| Data from a study on the antimicrobial efficacy of 5-Amino-N,N-dimethylpentanamide oxalate. |
Antifungal Action: The antifungal properties of benzamide derivatives are also well-documented. nih.gov Compounds within this class have been tested against various fungal cultures, demonstrating inhibitory effects. nih.gov The mechanism of antifungal action can be multifaceted, potentially involving the disruption of the fungal cell wall or interference with essential metabolic pathways. researchgate.net For example, some antimicrobial peptides with antifungal activity are known to have chitin-binding domains that damage the fungal cell wall. researchgate.net The search for new compounds with antifungal activity is driven by the need to address infections caused by resistant fungal strains. mdpi.com
Antioxidant Activity and Free Radical Scavenging
The antioxidant properties of this compound and its analogs are attributed to their chemical structure, which enables them to scavenge free radicals. The presence of hydroxyl and amino groups on the aromatic ring is crucial for this activity. These functional groups can donate hydrogen atoms or electrons to stabilize free radicals, thereby mitigating oxidative stress. researchgate.net
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used method to evaluate the radical scavenging ability of compounds. psu.edujmchemsci.com In this assay, the reduction of the stable DPPH radical is measured spectrophotometrically. psu.edu Studies on various benzamide and pyrazole (B372694) derivatives have demonstrated their capacity to scavenge DPPH radicals, with the activity often being dose-dependent. jmchemsci.comd-nb.infonih.gov For instance, certain 5-aminopyrazole derivatives have shown noteworthy radical scavenging properties in DPPH assays. nih.gov
The antioxidant activity is not solely dependent on the presence of hydroxyl groups but also on their position on the aromatic ring. researchgate.net For example, compounds with a catechol (1,2-dihydroxybenzene) moiety are often potent antioxidants. Furthermore, research on other phenolic compounds has shown that those with 3,4-dihydroxyphenyl or 2,4-dihydroxyphenyl groups can exhibit strong radical scavenging capacities. mdpi.com The ability to chelate metal ions is another mechanism through which some of these compounds exert their antioxidant effects. researchgate.net
Structure-Activity Relationship (SAR) Paradigms for this compound Derivatives
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its efficacy and for designing more potent and selective compounds.
Positional and Electronic Effects of Substituents on Aromatic Rings
The nature and position of substituents on the aromatic rings of benzamide derivatives play a critical role in their biological activity.
Electron-withdrawing vs. Electron-donating Groups: In the context of salicylanilide (B1680751) antitubercular agents, the presence of electron-withdrawing groups on the aniline (B41778) ring (the B ring) generally enhances potency. nih.gov For example, removing both trifluoromethyl groups from a lead compound significantly decreased its activity. nih.gov Conversely, the introduction of electron-donating groups, such as a methoxy (B1213986) group, can sometimes be detrimental to activity, although this is not a universal rule. nih.gov In some cases, a 5-methoxy ether derivative retained activity, albeit at a lower level than the halogenated parent compound. nih.gov
Positional Isomerism: The position of substituents is paramount. For instance, in a series of isoxazole derivatives, a compound with a 2,4-dihydroxy phenyl substituent was the most active. nih.gov Shifting the position of a chloro substituent on the anilide ring of niclosamide (B1684120) analogs from the 2' to the 3' position was tolerated without a significant loss of activity. nih.gov
Halogen Substitution: Substitution with halogens like fluorine, bromine, or iodine at the 5-position of the salicylate ring resulted in only minor changes in potency, suggesting that a weak electron-withdrawing group at this position is a key requirement. nih.gov
Role of Hydroxyl and Amino Functional Groups in Binding and Efficacy
The hydroxyl (-OH) and amino (-NH2) groups are fundamental to the biological activity of this compound and its derivatives.
Hydroxyl Group: The phenolic hydroxyl group, particularly at the 2-position of the benzamide ring, is often essential for activity. nih.gov Its removal can lead to a complete loss of biological function. nih.gov This hydroxyl group can act as a hydrogen bond donor, which is a critical interaction for binding to target enzymes or receptors. nih.gov The presence and location of hydroxyl groups on flavonoids, for example, significantly influence their tyrosinase inhibitory activities and chelating capacities. researchgate.net In some cases, the introduction of additional hydroxyl groups, such as a 2,6-dihydroxy benzamide substitution, can lead to good potency. nih.gov
Amino Group: The amino group also plays a significant role. In some derivatives, a free NH group is required for high activity. nih.gov The amino group can participate in hydrogen bonding and can be a site for further chemical modification to modulate the compound's properties. In certain salicylanilide analogs, replacing the amide linker with an amine resulted in a loss of activity, highlighting the specific requirements of the molecular scaffold. nih.gov The introduction of an amine in place of a phenolic hydroxyl was explored with the anticipation that it could form an internal hydrogen bond. nih.gov
Impact of Amide Linker and Side Chain Modifications
The amide linker and associated side chains are critical for maintaining the correct conformation and electronic properties for biological activity.
Amide Linker: The amide bond itself is a key structural feature. Modifications to this linker are often poorly tolerated. For instance, reversing the amide linkage in a series of salicylanilides led to a complete loss of activity. nih.gov Similarly, replacing the amide with a urea (B33335) or an ester linkage also abolished activity, while a thioamide replacement slightly improved it. nih.gov This suggests that the specific geometry and electronic nature of the amide bond are crucial for interaction with the biological target.
Side Chain Modifications: Modifications to the side chains can have a profound impact. In some N-substituted aminothiazole compounds, substitution with a trifluoromethyl (CF3) group, an electron-withdrawing group, was found to enhance anti-inflammatory activity. derpharmachemica.com Conversely, extending the chain length between an aromatic ring and a sulfonamide group in other series of compounds led to varied effects on inhibitory potency. tandfonline.com These findings underscore that even seemingly minor changes to the side chains can significantly alter the biological profile of the parent compound.
Computational Chemistry and Theoretical Modeling Approaches in 5 Amino N,2 Dihydroxybenzamide Research
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.gov. This method is crucial in drug discovery for predicting how a ligand, such as 5-Amino-N,2-dihydroxybenzamide, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities with Target Enzymes and Receptors
To investigate the therapeutic potential of this compound, molecular docking simulations would be performed against various validated biological targets. The process involves preparing the 3D structure of the ligand and the receptor. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding affinity.
The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. For analogous benzamide (B126) derivatives, these studies have been instrumental in identifying potential inhibitors for enzymes like topoisomerases researchcommons.org. A hypothetical docking study for this compound would yield a table of predicted binding affinities against a panel of relevant receptors.
Hypothetical Docking Affinity Data
| Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Target A | Data not available |
| Target B | Data not available |
Identification of Critical Amino Acid Residues for Interaction
Beyond predicting binding strength, docking simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, π-π stacking, and salt bridges researchgate.net. Analysis of the optimal docking pose would identify the key amino acid residues in the receptor's active site that form these bonds with this compound. This information is vital for understanding the mechanism of action and for designing more potent and selective analogs. For example, studies on other ligands have identified crucial interactions with residues such as glutamate, asparagine, and various hydrophobic amino acids nih.govddg-pharmfac.net.
Hypothetical Ligand-Residue Interaction Data
| Target Protein | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|
| Target A | Data not available | Data not available |
Conformational Analysis of Ligand-Target Complexes
The binding of a ligand to a protein is a dynamic process often involving conformational changes in both molecules, a phenomenon known as "induced fit" nih.gov. Conformational analysis of the this compound-target complex would examine the three-dimensional arrangement of the ligand in its bound state compared to its unbound, lower-energy state. This analysis helps to understand the structural adaptations required for binding and can reveal the entropic penalties or gains associated with the interaction. Such studies are essential for validating docking results and refining the understanding of the binding mechanism nih.gov.
Quantum Chemical Calculations (DFT, HF, and Semi-Empirical Methods)
Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods are commonly employed.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) guidechem.comatlantis-press.com. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile) researchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, DFT calculations would be used to compute the energies of these orbitals and map their electron density distributions. Studies on similar dihydroxybenzenes have shown that HOMO orbitals are often located on the hydroxyl groups, indicating these sites are prone to electron donation researcher.life.
Hypothetical FMO Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Spectroscopic Property Prediction and Validation
Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra mdpi.com. By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical IR spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained data to validate the calculated structure and provide a detailed assignment of the vibrational modes. Similarly, TD-DFT calculations can predict the electronic transitions responsible for UV-Visible absorption, helping to interpret experimental spectra. Research on a related compound, N,2-dihydroxybenzamide, has utilized DFT calculations to support experimental spectroscopic findings nih.gov.
Thermodynamic and Energetic Characterization of Chemical Reactions
Computational quantum chemistry provides powerful tools for investigating the thermodynamics and kinetics of chemical reactions involving this compound. Methods like Density Functional Theory (DFT) are employed to calculate the energetic landscape of a reaction pathway. nih.gov These calculations can determine key thermodynamic quantities such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which indicate the spontaneity and feasibility of a reaction. researchgate.net
For instance, the antioxidant activity of related amino-substituted benzamide derivatives has been investigated computationally, revealing that the presence of hydroxy groups enhances antioxidative features. nih.gov Similar DFT calculations for this compound could be used to model its reaction with free radicals. By calculating the energies of the reactants, transition states, and products, the activation energy (Ea) for hydrogen atom transfer or electron transfer can be determined. A lower activation energy would suggest a more potent antioxidant capacity.
Furthermore, these theoretical approaches can predict the stability of the resulting radical species, a key factor in antioxidant mechanisms. The variation of thermodynamic properties with temperature can also be modeled to understand reaction feasibility under different conditions. nih.gov Such studies are crucial for understanding the compound's stability, reactivity, and potential mechanisms of action in biological systems.
Table 1: Example Thermodynamic Data for a Hypothetical Reaction of this compound This table presents illustrative data for the hypothetical reaction: this compound + •OH → [this compound-radical] + H₂O, as would be calculated using DFT methods.
| Thermodynamic Parameter | Calculated Value (kcal/mol) | Significance |
| Enthalpy of Reaction (ΔH) | -25.7 | Indicates an exothermic reaction, releasing heat. |
| Gibbs Free Energy (ΔG) | -21.2 | The negative value suggests the reaction is spontaneous. |
| Activation Energy (Ea) | 8.3 | Represents the energy barrier that must be overcome for the reaction to occur. |
Metal-Ligand Binding Energies and Coordination Geometries
The structure of this compound features multiple potential donor atoms—specifically the oxygen and nitrogen atoms of the hydroxamide group, the phenolic hydroxyl group, and the amino group—making it a versatile ligand for metal ion chelation. Computational methods are essential for predicting how this molecule will interact with various metal ions, which is critical for applications in drug design and understanding potential toxicity. researchgate.net
Theoretical calculations can determine the preferred coordination modes and geometries of metal complexes. Hydroxamic acids typically coordinate to metal centers through the carbonyl oxygen and the deprotonated hydroxyl group, forming a stable five-membered (O,O)-type chelate ring. nih.gov For this compound, DFT calculations can be used to optimize the geometry of its complexes with biologically relevant metal ions such as Zn(II), Cu(II), or Fe(III). These optimizations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the precise three-dimensional structure of the metal-ligand complex. mdpi.com
Beyond geometry, these methods can quantify the strength of the interaction by calculating the metal-ligand binding energy. A higher binding energy indicates a more stable complex. By comparing the binding energies for different potential coordination sites on the ligand or for different metal ions, researchers can predict the selectivity and stability of complex formation. researchgate.netmdpi.com
Table 2: Example Calculated Binding Energies and Key Geometries for this compound Complexes This table contains hypothetical data demonstrating the typical output of DFT calculations for metal-ligand interactions.
| Metal Ion | Binding Energy (kcal/mol) | Key Bond Length (Metal-Oxygen) | Coordination Geometry |
| Fe(III) | -155.4 | 1.98 Å | Octahedral |
| Cu(II) | -120.1 | 2.05 Å | Distorted Octahedral |
| Zn(II) | -98.6 | 2.11 Å | Tetrahedral |
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Exploration of Ligand-Target Conformational Space and Flexibility
The flexibility of a small molecule like this compound is a critical determinant of its ability to bind to a biological target. The molecule possesses several rotatable bonds, allowing it to adopt a wide range of three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape over time. mdpi.com
An MD simulation models the movements of atoms in the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. mdpi.com By simulating the molecule in a virtual environment (often in water to mimic physiological conditions), researchers can identify the most stable, low-energy conformations. Studies on related flexible molecules like 5-aminopentanol have shown that intramolecular hydrogen bonds can stabilize specific conformers, a phenomenon that could also be important for this compound. researchgate.net
When the structure of a biological target (e.g., an enzyme) is known, MD simulations can be used to model the binding process. These simulations reveal how the ligand's conformation changes as it approaches and fits into the binding site and how the protein itself may adjust to accommodate the ligand—a concept known as "induced fit." Analyzing the trajectory of the simulation helps characterize the flexibility of the ligand-target complex and identify key interactions that stabilize the bound state. itb.ac.id
Analysis of Solvent Effects and Dynamic Stability of Complexes
Solvent molecules can form hydrogen bonds with the ligand and the protein, sometimes acting as a bridge to stabilize the complex. Conversely, the energetic cost of displacing ordered water molecules from a binding site (desolvation) can influence the binding affinity. Computational studies on drug-solvent interactions show that the solvent environment affects the molecule's polarizability and structural orientation. jocpr.com
By running MD simulations for extended periods (nanoseconds to microseconds), the dynamic stability of the ligand-protein complex can be assessed. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand's position within the binding site are monitored. A stable, low RMSD value over time indicates that the ligand remains tightly bound in a consistent pose. itb.ac.id These simulations provide insights into the residence time of the ligand and the strength and persistence of the interactions holding the complex together. researchgate.net
Advanced Chemoinformatics and Machine Learning in Compound Discovery
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern computational drug design that focuses on the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore model is not a real molecule but an abstract representation of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr
The structure of this compound contains a clear set of pharmacophoric features. The two hydroxyl groups and the primary amine act as hydrogen bond donors, while the carbonyl oxygen and hydroxyl oxygens can act as hydrogen bond acceptors. The benzene (B151609) ring provides an aromatic/hydrophobic feature. A pharmacophore model can be generated directly from this structure (a ligand-based approach). nih.gov
This 3D model then serves as a sophisticated search query for virtual screening. researchgate.net Large digital libraries containing millions of chemical compounds can be rapidly screened to identify other molecules that match the pharmacophore's spatial arrangement of features. dergipark.org.trnih.gov This process can identify structurally diverse compounds that may have similar biological activity to this compound, providing a starting point for the discovery of new lead compounds. nih.gov This approach is significantly faster and more cost-effective than testing all compounds experimentally. nih.gov
Table 3: Potential Pharmacophoric Features of this compound
| Feature Type | Specific Group(s) | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | -OH (phenolic), -OH (hydroxamic), -NH₂ | Forms directed electrostatic interactions with acceptor groups on a target. |
| Hydrogen Bond Acceptor (HBA) | C=O (amide), -OH (both) | Forms directed electrostatic interactions with donor groups on a target. |
| Aromatic Ring (AR) | Benzene ring | Participates in π-π stacking or hydrophobic interactions. |
Predictive Modeling for Biological Activity
Computational chemistry and theoretical modeling are indispensable tools in modern drug discovery and chemical research, providing powerful methods to predict the biological activity of molecules like this compound before their synthesis and experimental testing. These predictive models save considerable time and resources by prioritizing compounds with a higher likelihood of desired biological effects. The primary approaches used for this class of compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a cornerstone of predictive modeling, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenolic compounds and benzamide derivatives, QSAR models are frequently developed to predict antioxidant, antimicrobial, or enzyme inhibitory activities. nih.govnih.gov
The development of a robust QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors fall into several categories:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices.
Electronic Descriptors: These relate to the electron distribution and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for predicting reactivity. mdpi.com
Physicochemical Descriptors: Properties like lipophilicity (LogP), molar refractivity, and polarizability are used to model a compound's pharmacokinetic behavior. ekb.eg
For a molecule like this compound, which possesses multiple hydroxyl and amino groups, descriptors related to hydrogen bonding capacity and electronic properties are particularly significant. Quantum chemical calculations using Density Functional Theory (DFT) are often employed to accurately compute these descriptors for phenolic compounds, providing insights into their radical scavenging potential. lpnu.ualp.edu.ua
A typical QSAR model is expressed as an equation where the biological activity (e.g., IC₅₀) is a function of these descriptors. The statistical validity of such models is paramount and is assessed using several metrics, as shown in the table below.
| Statistical Parameter | Symbol | Typical Value for a Good Model | Description |
| Correlation Coefficient | R² | > 0.8 | Measures how well the model fits the training data. |
| Cross-validated Coefficient | Q² or r(cv)² | > 0.6 | Assesses the predictive power of the model through internal validation (e.g., leave-one-out). nih.gov |
| Fischer's Test Value | F | High value | Indicates the statistical significance of the regression model. |
Studies on benzamide analogues have successfully generated statistically significant 3D-QSAR models with high correlation coefficients (R² > 0.8) and cross-validated coefficients (Q² > 0.6), demonstrating the predictive power of these approaches for this class of compounds. tandfonline.com
Pharmacophore Modeling and Molecular Docking
While QSAR provides a statistical correlation, pharmacophore modeling and molecular docking offer a more visual and mechanistic prediction of biological activity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a compound like this compound, key pharmacophoric features would likely include:
Hydrogen Bond Acceptors (from the carbonyl oxygen and hydroxyl oxygens)
Hydrogen Bond Donors (from the amino and hydroxyl groups)
An Aromatic Ring feature
These models can be used as 3D queries to screen large databases for novel compounds that fit the pharmacophore and are therefore likely to be active. frontiersin.org For benzamide analogues, five-featured pharmacophore models combining hydrogen bond acceptors, donors, hydrophobic, and aromatic ring features have been developed to predict inhibitory potential against specific protein targets. tandfonline.comnih.gov
Molecular docking simulates the interaction between a ligand (e.g., this compound) and the binding site of a target protein. proquest.commdpi.com This technique predicts the preferred orientation of the ligand within the active site and estimates the strength of the interaction, often expressed as a docking score or binding energy. mdpi.commdpi.com Docking studies on substituted benzamides have revealed crucial hydrogen bond interactions with amino acid residues in the active sites of target proteins. tandfonline.com The results of a typical docking study can be summarized to highlight the key interactions driving the biological effect.
| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Hydroxyl groups (-OH) | Asp, Glu, Asn, Gln, Ser, Thr |
| Hydrogen Bonding | Amine group (-NH₂) | Asp, Glu, Asn, Gln |
| Hydrogen Bonding | Amide group (-CONH-) | Various polar residues |
| Pi-Pi Stacking | Benzene ring | Phe, Tyr, Trp, His |
By integrating these computational approaches, researchers can build a comprehensive predictive model for the biological activity of this compound. QSAR can provide a quantitative prediction of potency, while pharmacophore modeling and molecular docking can elucidate the likely mechanism of action at a molecular level, guiding the design of more effective analogues.
Research on this compound in Advanced Chemical Applications Remains Largely Unexplored
Despite significant interest in the development of novel compounds for bioinorganic chemistry and catalysis, a thorough review of available scientific literature reveals a notable absence of research focused specifically on the chemical compound this compound. While the foundational concepts outlined for discussion—siderophore mimicry, metal chelation, and the rational design of artificial metalloenzymes—are active areas of investigation, their direct application to and exploration with this compound is not documented in accessible research.
The planned exploration into the advanced applications and interdisciplinary research directions of this specific compound cannot be substantiated with current findings. The intricate roles that analogous compounds play in high-affinity metal scavenging, coordination with essential and rare earth metals, and microbial nutrient uptake are well-documented for other molecules. However, the scientific community has yet to publish studies that would elucidate the potential of this compound in these domains.
Similarly, the investigation into its prospective applications in catalysis, particularly in the innovative fields of siderophore-based anchoring for synthetic catalysts and the development of redox-reversible catalytic systems, yields no specific results. The design of artificial metalloenzymes is a burgeoning field, with researchers actively exploring various molecular scaffolds and catalytic centers. Yet, the potential of this compound as a component in such systems has not been a subject of published research.
Advanced Applications and Interdisciplinary Research Directions
Electrochemical Applications
The electrochemical properties of 5-Amino-N,2-dihydroxybenzamide have not been characterized in the existing literature. However, the presence of electroactive functional groups, such as the amino and hydroxyl moieties on the aromatic ring, suggests that this compound could be a candidate for various electrochemical applications.
Catalysis of Carbon Dioxide Reduction in Electrochemical Cells
There is currently no published research on the use of this compound as a catalyst for the electrochemical reduction of carbon dioxide. The design of efficient and selective catalysts for CO2 reduction is a critical area of sustainable chemistry. The functional groups present in this compound could potentially interact with CO2 or intermediate species in a reduction pathway, but this remains a hypothetical application requiring experimental validation.
Development of Novel Materials for Sustainable Energy Solutions
The potential for this compound to be incorporated into novel materials for sustainable energy solutions is an open area for investigation. Its aromatic structure could lend itself to the formation of conductive polymers or coordination complexes with redox-active metals. Such materials could theoretically find use in energy storage or conversion devices, but no studies have been conducted to explore these possibilities.
Chemical Biology Probes and Tools
The application of this compound as a tool in chemical biology is another underexplored frontier. The development of molecular probes is essential for understanding complex biological processes.
Integration into Nucleic Acid Chemistry (e.g., Nucleotide Analogues for DNA Analysis)
The integration of this compound into nucleic acid chemistry has not been described in the scientific literature. The potential for this compound to be modified into a nucleotide analogue for applications in DNA analysis is a theoretical possibility that would require significant synthetic and biochemical investigation.
Table of Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 170368-41-9 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
Q & A
Q. What are the optimal synthetic routes for 5-Amino-N,2-dihydroxybenzamide, and which purification methods ensure high yield and purity?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., chlorine) on the benzamide core with an amino group under controlled pH and temperature conditions can yield the target compound . Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Yield optimization requires strict control of reaction stoichiometry and exclusion of moisture .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyl groups at δ 9–10 ppm) .
- IR Spectroscopy : Detection of O–H (3200–3500 cm⁻¹), N–H (3300 cm⁻¹), and amide C=O (1650 cm⁻¹) stretches .
- X-ray Crystallography : Resolves hydrogen-bonding networks and planar geometry of the benzamide core .
Q. How does the amino group influence the solubility and stability of this compound compared to halogenated analogs?
The amino group enhances aqueous solubility via hydrogen bonding with polar solvents (e.g., water, DMSO) but may reduce stability under oxidative conditions. In contrast, halogenated analogs (e.g., 5-chloro derivatives) exhibit lower solubility but greater stability against oxidation . Stability studies should include pH-dependent degradation assays and thermal gravimetric analysis (TGA).
Advanced Research Questions
Q. What experimental strategies elucidate the metal-chelating behavior of this compound, and how does this compare to N,2-dihydroxybenzamide derivatives?
The compound’s hydroxamate and phenolic -OH groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Titration calorimetry (ITC) and UV-Vis spectroscopy (monitoring λ shifts at 250–300 nm upon metal addition) quantify binding affinities . Compared to N,2-dihydroxybenzamide, the amino group may alter coordination geometry (e.g., from bidentate to tridentate binding) and selectivity for alkali vs. transition metals .
Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its halogenated analogs?
Contradictions often arise from substituent effects on electronic properties and steric hindrance. For example:
- Amino vs. Chloro : The electron-donating amino group may enhance hydrogen-bonding interactions in enzyme inhibition assays (e.g., glycogen phosphorylase), while chloro derivatives exhibit stronger π-π stacking .
- Experimental Controls : Standardize assay conditions (pH, ionic strength) and use structure-activity relationship (SAR) models to isolate substituent contributions .
Q. What methodologies validate the role of this compound in stabilizing β-sheet peptide conformations?
Circular dichroism (CD) and nuclear Overhauser effect spectroscopy (NOESY) can detect β-sheet formation in peptide models. The compound’s amide and hydroxyl groups mimic backbone hydrogen bonds, stabilizing secondary structures. Competitive assays with chaotropic agents (e.g., urea) quantify stabilization efficiency .
Q. What advanced computational approaches predict the metal-chelating behavior of this compound in catalytic systems?
Density functional theory (DFT) calculates ligand-metal bond dissociation energies and predicts geometries. Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymatic active sites, while molecular dynamics (MD) assess stability in solvated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
